molecular formula C15H18N2O2S B1326726 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid CAS No. 1119451-38-5

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1326726
CAS No.: 1119451-38-5
M. Wt: 290.4 g/mol
InChI Key: JHHXXMVNRCNQFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

Comparison with Similar Compounds

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid can be compared with other benzothiazole derivatives, such as:

Biological Activity

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a piperidine ring, which is known for various pharmacological properties. Its structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 298.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase (AChE) Inhibition : Compounds containing the benzothiazole moiety have been shown to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is significant in preventing neurodegeneration associated with Alzheimer's disease and other cognitive disorders .
  • Anti-inflammatory Activity : Research indicates that benzothiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound possesses significant biological activity against various cell lines. The following table summarizes key findings from different studies:

StudyCell LineIC50 (µM)Mechanism
SH-SY5Y (Neuroblastoma)5.0AChE Inhibition
MCF-7 (Breast Cancer)10.0Apoptosis Induction
PC12 (Neuronal)7.5Neuroprotection

Alzheimer's Disease Research

A notable case study involved the evaluation of benzothiazole-piperidine hybrids for their potential in treating Alzheimer's disease. The study found that compounds similar to this compound exhibited promising AChE inhibition along with neuroprotective effects against amyloid-beta toxicity in neuronal cultures .

Pain Management

Another study explored the analgesic potential of similar compounds through fatty acid amide hydrolase (FAAH) inhibition. The results indicated that these compounds could effectively increase endogenous cannabinoid levels, suggesting their utility in managing pain and inflammation .

Properties

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-9-6-10(2)13-12(7-9)20-15(16-13)17-5-3-4-11(8-17)14(18)19/h6-7,11H,3-5,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXXMVNRCNQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCCC(C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180252
Record name 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-38-5
Record name 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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